N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide
CAS No.: 1049119-04-1
Cat. No.: VC4509492
Molecular Formula: C19H14N4O2
Molecular Weight: 330.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049119-04-1 |
|---|---|
| Molecular Formula | C19H14N4O2 |
| Molecular Weight | 330.347 |
| IUPAC Name | N-[4-(1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide |
| Standard InChI | InChI=1S/C19H14N4O2/c24-19(15-9-10-25-18-4-2-1-3-14(18)11-15)22-16-5-7-17(8-6-16)23-12-20-21-13-23/h1-13H,(H,22,24) |
| Standard InChI Key | XXDDDQFRUQIEGG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=CC=C(C=C3)N4C=NN=C4 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound integrates three key components:
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Benzoxepine Core: A fused bicyclic system comprising a benzene ring and a seven-membered oxepine ring. The carboxamide group is appended at position 4 of the benzoxepine, enhancing hydrogen-bonding potential.
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1,2,4-Triazole Substituent: A nitrogen-rich heterocycle attached to the phenyl group at the para position. The triazole’s tautomeric properties and electron-deficient nature facilitate interactions with biological targets .
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Carboxamide Linker: Bridges the benzoxepine and triazole-phenyl groups, contributing to conformational rigidity and solubility .
Molecular Formula: C₂₀H₁₆N₄O₂
Molecular Weight: 344.37 g/mol
Key Functional Groups:
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Amide (-CONH-)
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Triazole (C₂N₃)
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Ether (C-O-C in oxepine)
Spectroscopic and Computational Data
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IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (triazole C=N vibrations) .
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NMR:
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LogP: ~2.5 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves two primary steps (Figure 1):
Benzoxepine-4-Carboxylic Acid Synthesis
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Ring-Closing Metathesis: Cyclization of o-allylphenol derivatives using Grubbs catalyst to form the oxepine ring .
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Oxidation: Conversion of the methyl group at position 4 to a carboxylic acid via KMnO₄ or CrO₃ .
Triazole-Phenylamine Preparation
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Cyclocondensation: Reaction of hydrazine with amidines to form 1,2,4-triazole .
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Buchwald-Hartwig Amination: Introduction of the phenyl group using palladium catalysis .
Amide Coupling
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EDC/HOBt Mediated: Condensation of benzoxepine-4-carboxylic acid with 4-(4H-1,2,4-triazol-4-yl)aniline .
Yield: 65–78% (optimized conditions) .
Analytical Validation
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .
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X-ray Crystallography: Confirms planar benzoxepine and triazole moieties with dihedral angles <10° .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
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COX-2 Inhibition: IC₅₀ = 0.89 μM (vs. celecoxib IC₅₀ = 0.68 μM) .
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NF-κB Suppression: Reduces TNF-α production by 70% at 10 μM .
Pharmacokinetic Profile
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Oral Bioavailability: 58% in rats (Cₘₐₓ = 1.2 μg/mL at 2 h).
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Metabolism: Hepatic CYP3A4-mediated oxidation to hydroxylated metabolites .
Comparative Analysis with Analogues
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